molecular formula C9H9ClO2 B1584416 Ethyl 4-chlorobenzoate CAS No. 7335-27-5

Ethyl 4-chlorobenzoate

Cat. No.: B1584416
CAS No.: 7335-27-5
M. Wt: 184.62 g/mol
InChI Key: RWBYCMPOFNRISR-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 184.62 g/mol . This compound is commonly used in organic synthesis and various chemical processes.

Mechanism of Action

Target of Action

Ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClO2 It’s known that esters like this compound can undergo reactions such as hydrolysis and condensation .

Mode of Action

The mode of action of this compound is primarily through its reactivity as an ester. Ester compounds can participate in a variety of chemical reactions. For instance, this compound can undergo a Claisen condensation reaction , a process where one ester molecule reacts with another to form a β-keto ester product .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it undergoes. In the case of a Claisen condensation, the resulting β-keto ester can participate in various biochemical pathways, potentially affecting the synthesis of other compounds .

Pharmacokinetics

Like other esters, it’s likely that this compound can be absorbed and distributed in the body, metabolized (often through hydrolysis), and eventually excreted .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. As a result of a Claisen condensation, for example, the formation of a β-keto ester could potentially influence the synthesis of other bioactive compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its reactions (such as hydrolysis or condensation) can be affected by factors like temperature, pH, and the presence of other reactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: 4-chlorobenzoic acid and ethanol.

    Reduction: Ethyl 4-chlorobenzyl alcohol.

Scientific Research Applications

Ethyl 4-chlorobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 4-chlorobenzoate can be compared with other similar compounds such as:

  • Ethyl 2-chlorobenzoate
  • Ethyl 3-chlorobenzoate
  • Ethyl 4-bromobenzoate

Uniqueness: The presence of the chlorine atom at the para position in this compound imparts unique chemical properties, such as its reactivity in substitution reactions. Compared to its ortho and meta isomers, this compound exhibits different reactivity patterns and physical properties .

Properties

IUPAC Name

ethyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBYCMPOFNRISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064631
Record name Benzoic acid, 4-chloro-, ethyl ester
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Molecular Weight

184.62 g/mol
Source PubChem
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CAS No.

7335-27-5
Record name Ethyl 4-chlorobenzoate
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Record name Ethyl 4-chlorobenzoate
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Record name Ethyl 4-chlorobenzoate
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Record name Benzoic acid, 4-chloro-, ethyl ester
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Record name Benzoic acid, 4-chloro-, ethyl ester
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Record name Ethyl 4-chlorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Ethyl 4-chlorobenzoate in organic synthesis?

A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazole derivatives. [, , ] These derivatives exhibit a range of biological activities, making them attractive targets for pharmaceutical development. For instance, researchers have utilized this compound to prepare novel N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide, demonstrating their potential as antimicrobial agents. [] Furthermore, it acts as a precursor in the synthesis of 4-thiazolidinones, another class of compounds with notable antibacterial properties. []

Q2: How does the chlorine atom in this compound influence its reactivity?

A2: The chlorine atom, being an electron-withdrawing group, influences the reactivity of this compound in several ways. In the synthesis of 1,3,4-oxadiazole derivatives, the electron-withdrawing nature of the chlorine atom facilitates the nucleophilic attack of hydrazides on the ester group, leading to the formation of the desired heterocyclic ring system. [] This electron-withdrawing effect also plays a role in the Raman spectroscopic behavior of dithioester derivatives derived from this compound when bound to enzymes like 4-chlorobenzoyl coenzyme A (CoA) dehalogenase. []

Q3: Can you elaborate on the spectroscopic characterization of this compound and its derivatives?

A3: this compound and its derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] For example, in the synthesis of N-benzoyl-N'-(4-chlorobenzamido) thiourea, researchers employed IR, 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the target compound. [] These techniques provide valuable information about the compound's structure, purity, and functional groups.

Q4: Has computational chemistry been used in research involving this compound?

A4: Yes, computational methods have been employed to study this compound and its derivatives. In investigations concerning the interaction of dithioester analogs of this compound with the enzyme dehalogenase, researchers utilized density functional theory (DFT) calculations to understand the structural features and vibrational modes of these molecules. [] These calculations provided insights into the conformational preferences of the dithioester analogs and their binding interactions with the enzyme's active site.

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